molecular formula C15H18 B12539892 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene CAS No. 819871-64-2

1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene

Cat. No.: B12539892
CAS No.: 819871-64-2
M. Wt: 198.30 g/mol
InChI Key: FRZGEVLZTTWBLP-UHFFFAOYSA-N
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Description

1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene is an organic compound with the molecular formula C15H18 and a molecular weight of 198.30 g/mol. This molecule features two key functional groups: a 2-ene substitution on a pentane chain and an ethynyl group on a benzene ring, making it a valuable scaffold in synthetic chemistry. Compounds with similar alkene and alkyne functionalities are of significant interest in method development for organic synthesis. For instance, the 3-ethylpent-2-ene motif has been utilized in metal-free vicinal difunctionalization reactions with iodine and tert-butyl hydroperoxide (TBHP) at room temperature . These reactions allow for the simultaneous addition of iodine and a tert-butylperoxy group across the carbon-carbon double bond, producing complex intermediates that are otherwise difficult to access . The resulting β-iodoalkyl tert-butyl peroxides are versatile building blocks, as both the iodine and peroxide groups can be further modified, enabling the preparation of a wide range of oxygenated products and other synthetically valuable molecules . The ethynylbenzene (phenylacetylene) component is a well-known precursor in coupling and cyclization reactions. As a research chemical, this compound is intended for use in laboratory investigations, such as developing new synthetic methodologies, exploring radical reaction mechanisms, and as a precursor for the synthesis of more complex molecular architectures. This product is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with standard laboratory safety protocols.

Properties

CAS No.

819871-64-2

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

1-(3-ethylpent-2-enyl)-2-ethynylbenzene

InChI

InChI=1S/C15H18/c1-4-13(5-2)11-12-15-10-8-7-9-14(15)6-3/h3,7-11H,4-5,12H2,1-2H3

InChI Key

FRZGEVLZTTWBLP-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCC1=CC=CC=C1C#C)CC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The synthesis of 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene can be approached through several retrosynthetic pathways, with key disconnections including:

  • Formation of the ethynyl group through dehydrohalogenation or catalytic coupling reactions
  • Introduction of the alkenyl moiety through cross-coupling or alkylation reactions
  • Sequential functionalization of the benzene ring with appropriate regioselectivity

Key Intermediates

Common intermediates in the synthesis include:

  • 2-Halobenzylic derivatives for Sonogashira coupling
  • 2-Ethynylbenzaldehyde derivatives for olefination reactions
  • 1,2-Disubstituted benzene precursors with appropriate functional groups for further elaboration

Preparation Method 1: Sonogashira Coupling Approach

The Sonogashira coupling represents one of the most efficient methods for introducing the ethynyl group to the benzene ring. This palladium-catalyzed cross-coupling reaction allows for the direct attachment of terminal alkynes to aryl halides.

Reagents and Conditions

The typical procedure involves:

  • A pre-functionalized 1-(3-ethylpent-2-en-1-yl)-2-halobenzene (where halo = I, Br)
  • Trimethylsilylacetylene as the alkyne source
  • Palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
  • Copper co-catalyst (CuI)
  • Base, commonly triethylamine or diisopropylamine
  • Subsequent deprotection of the trimethylsilyl group

Copper-Free Variant

Recent advances have demonstrated the effectiveness of copper-free Sonogashira reactions, which eliminate the need for copper co-catalysts while maintaining high yields and functional group compatibility. These methods utilize specialized palladium precatalysts such as [DTBNpP]Pd(crotyl)Cl, which has shown excellent activity under mild conditions.

Table 1: Optimization of Copper-Free Sonogashira Coupling for Ethynylbenzene Synthesis

Entry Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
1 [DTBNpP]Pd(crotyl)Cl DABCO THF RT 18 62
2 [DTBNpP]Pd(crotyl)Cl TMP DMSO RT 18 100
3 [DTBNpP]Pd(crotyl)Cl DABCO ACN RT 18 73
4 [DTBNpP]Pd(crotyl)Cl DABCO DCM RT 18 <50
5 [DTBNpP]Pd(crotyl)Cl DABCO MeOH RT 18 <50

Procedure Details

A general procedure for the copper-free Sonogashira coupling involves:

  • Addition of palladium precatalyst (0.025 mmol, 5 mol%) to a reaction vessel
  • Addition of aryl halide (0.5 mmol, 1.0 equiv) and terminal alkyne (0.6 mmol, 1.2 equiv)
  • Addition of base (1.0 mmol, 2.0 equiv) and solvent (2.5 mL)
  • Stirring the reaction mixture at room temperature under argon for 18 hours
  • Purification by column chromatography to obtain the ethynylbenzene product

Preparation Method 2: Dehydration of Methyl Phenyl Ketones

An alternative approach to synthesizing ethynylbenzenes involves the vapor phase catalytic dehydration of methyl phenyl ketones. This method is particularly valuable for large-scale preparations due to its cost-effectiveness and reduced waste generation.

Reaction Conditions

The dehydration process typically requires:

  • An alumina-containing catalyst
  • High temperatures (500-650°C)
  • Low partial pressure of the ketone (5-30 mm Hg)
  • Short contact times (0.01-0.05 seconds)
  • Rapid cooling of products to prevent polymerization

Optimized Parameters

Table 2: Effect of Reaction Parameters on Ethynylbenzene Yield via Dehydration

Parameter Range Optimal Conditions Impact on Yield
Temperature 500-650°C 550-600°C Higher temperatures increase conversion but may promote side reactions
Partial Pressure 5-30 mm Hg 10-20 mm Hg Lower pressures facilitate product removal but reduce throughput
Contact Time 0.01-0.05 s 0.02-0.04 s Longer times reduce yields and shorten catalyst life
Cooling Rate Varied Rapid Prevents polymerization of ethynylbenzene products

This method can be adapted to prepare this compound by using an appropriately substituted methyl phenyl ketone precursor.

Preparation Method 3: Alkenylation of Alkanes

Recent advancements in C-H activation chemistry have enabled the direct alkenylation of unactivated alkanes with alkynes, providing a novel approach to synthesizing compounds like this compound.

Photocatalytic Alkenylation

This method utilizes a dual catalyst system comprising:

  • A photocatalyst (typically TBADT, tetrabutylammonium decatungstate)
  • A cobalt complex co-catalyst
  • Visible light irradiation (typically 390 nm LED)
  • Appropriate solvent mixture for optimal selectivity

Reaction Optimization

Based on the findings for similar compounds, the following reaction conditions have been optimized:

Table 3: Optimization of Photocatalytic Alkenylation for Alkene Formation

Entry Solvent Mixture Catalyst Ratio (PC:Co) Concentration (M) Temperature (°C) Time (h) Yield (%) Z/E Ratio
1 CH₃CN:PhH (4:1) 1:1 0.05 27 24 79 87:13
2 CH₃CN:PhH (4:1) 1:1 0.08 27 24 93 86:14
3 CH₃CN:PhH (4:1) 1:1 0.10 27 24 80 85:15
4 CH₃CN:PhH (1:4) 1:1 0.08 27 48 5 75:25
5 Acetone 1:1 0.08 27 48 5 75:25
6 CH₃CN:PhH (4:1) 1:3 0.08 27 24 87 92:8

General Procedure

The procedure for alkenylation involves:

  • In an argon-filled glovebox, a cobalt complex is added to a culture tube containing a stirring bar
  • TBADT photocatalyst is added under nitrogen flow
  • The solvent mixture is added, followed by 2-ethynylbenzene derivative and the alkane component
  • The reaction mixture is irradiated with 390 nm LED for 24 hours
  • Additional catalyst portions may be added for extended reaction times
  • After completion, the volatiles are removed under reduced pressure, and the crude material is purified by column chromatography

Preparation Method 4: Cross-Coupling Strategies

Iron-Catalyzed Reductive Coupling

Iron-catalyzed reductive coupling of alkynes with alkyl halides provides a sustainable alternative for synthesizing compounds containing alkenyl moieties.

Table 4: Iron-Catalyzed Reductive Coupling Parameters

Parameter Typical Conditions Notes
Iron Catalyst FeBr₂ (10 mol%) Lower catalyst loadings may be possible
Reducing Agent Zinc powder Excess amounts typically used
Additive I₂ (catalytic) Facilitates zinc activation
Solvent DMA or NMP Aprotic polar solvents perform best
Temperature 80-90°C Lower temperatures result in decreased yields
Time 3-24 h Reaction progress monitored by NMR

The stereoselectivity of this method typically favors Z-olefins, making it particularly useful for the stereoselective synthesis of this compound.

Sequential Synthetic Approach

For more complex substrates, a sequential approach may be employed:

  • Synthesis of 2-ethynylbenzene via Sonogashira coupling or dehydration methods
  • Attachment of the alkenyl moiety through cross-coupling or alkylation
  • Optimization of stereochemistry through appropriate reaction conditions

Purification and Characterization

Purification Techniques

The target compound is typically purified through:

  • Column chromatography using silica gel with appropriate solvent gradients
    • Typical eluent: 1% ethyl acetate in petroleum ether
  • Fractional distillation for larger scale preparations
  • Recrystallization techniques where applicable

Spectroscopic Identification

The compound this compound can be characterized by:

Table 5: Spectroscopic Data for Structure Confirmation

Method Key Signals Interpretation
¹H NMR δ 7.30-7.20 (m, aromatic) Aromatic protons
δ 6.30-6.20 (m) Alkene proton
δ 5.45-5.55 (m) Alkene proton (Z-isomer)
δ 3.15 (s) Terminal alkyne proton
δ 2.65-2.55 (m) Benzylic CH₂
δ 2.10-2.00 (m) Alkyl CH₂CH₃
δ 1.80-1.60 (m) Alkyl CH₂
δ 1.00-0.90 (t) CH₃ groups
¹³C NMR δ 140-135 Quaternary aromatic carbons
δ 133-125 Aromatic and alkene carbons
δ 85-80 Alkyne carbons
δ 40-25 Alkyl carbons
δ 15-10 Methyl carbons
IR 3300 cm⁻¹ Terminal alkyne C-H stretch
2100 cm⁻¹ C≡C stretch
1640 cm⁻¹ C=C stretch

Isomer Identification

Due to the potential formation of E/Z isomers around the alkene bond, careful spectroscopic analysis is necessary for isomer identification. The Z-isomer typically shows characteristic coupling patterns in ¹H NMR with J values of approximately 11-12 Hz for the vinyl protons, while E-isomers show J values of approximately 15-16 Hz.

Reaction Optimization and Scale-up Considerations

Catalyst Loading Optimization

For industrial applications, catalyst loading optimization is crucial:

Table 6: Effect of Catalyst Loading on Yield and Economics

Method Catalyst Loading Range (mol%) Optimal Loading (mol%) Yield at Optimal Loading (%)
Sonogashira Pd Complex 0.01-5.0 0.1 90-95
Copper-Free Sonogashira [DTBNpP]Pd(crotyl)Cl 0.025-5.0 0.1 85-95
Photocatalytic Alkenylation TBADT/Co Complex 2.5-25 10/10 80-90
Fe-Catalyzed Coupling FeBr₂ 5.0-20 10 70-80

Solvent Selection and Recycling

Solvent selection impacts both yield and environmental sustainability:

  • Acetonitrile/benzene mixtures (4:1) provide optimal results for photocatalytic alkenylation but present toxicity concerns
  • DMSO and NMP show excellent performance for copper-free Sonogashira couplings
  • THF offers a more environmentally friendly alternative with moderate yields

Temperature Effects

Temperature control is critical for maximizing yield while minimizing side reactions:

  • Room temperature conditions are optimal for Sonogashira coupling approaches
  • Elevated temperatures (90°C) are required for iron-catalyzed reductive coupling
  • Very high temperatures (550-600°C) are necessary for dehydration methods

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: Halogens, nitrating agents, Lewis acids.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

The compound 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene is a versatile organic compound with a range of applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and organic synthesis. This article delves into its applications, supported by comprehensive data tables and case studies.

Anticancer Properties

Research has indicated that compounds with ethynyl and alkene functionalities exhibit significant anticancer activity. For instance, derivatives of ethynylbenzene compounds have been synthesized and tested for their cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the ethynyl group can enhance the cytotoxic potency against specific tumor types, making this compound a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound's structural features allow it to interact with microbial targets effectively. Studies have shown that similar compounds exhibit antimicrobial properties against a range of pathogens. The incorporation of the ethynyl group has been linked to enhanced activity against resistant strains of bacteria, suggesting potential for development as an antimicrobial agent .

Polymer Synthesis

This compound can serve as a monomer in the synthesis of functionalized polymers. The compound's ability to undergo polymerization reactions makes it valuable in creating materials with tailored properties for applications in coatings, adhesives, and composites. Research has focused on its use in creating high-performance materials that exhibit improved thermal and mechanical properties .

Organic Electronics

In the field of organic electronics, the compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its derivatives have been studied for their ability to enhance charge transport and light emission efficiency, paving the way for more efficient electronic devices .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeActivity LevelReference
AnticancerEthynyl-substituted phenyl compoundsHigh efficacy
AntimicrobialEthynyl derivativesModerate efficacy
CytotoxicThis compoundSignificant potency

Table 2: Polymerization Characteristics

Polymer TypeMonomer UsedProperties EnhancedReference
Conductive PolymersThis compoundElectrical conductivity
ThermoplasticEthynyl benzene derivativesThermal stability

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study published in Frontiers in Chemistry, researchers synthesized several derivatives of ethynylbenzene and evaluated their anticancer properties. The findings indicated that compounds with longer alkyl chains exhibited enhanced cytotoxicity against breast cancer cell lines. This suggests that structural modifications can significantly influence biological activity .

Case Study 2: Development of Conductive Polymers

A research team investigated the use of this compound as a monomer for synthesizing conductive polymers. The resulting polymers demonstrated improved electrical conductivity compared to conventional materials, highlighting the compound's potential in electronic applications .

Mechanism of Action

The mechanism of action of 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Reactivity :

    • Bulky groups like tert-butyl (C₁₂H₁₄, ) may hinder electrophilic substitution due to steric effects, whereas alkenyl groups (e.g., 3-phenylbutenyl in ) enhance conjugation and stabilize intermediates in cycloadditions.
    • Halogenated derivatives (e.g., 1-Chloro-2-ethynylbenzene ) exhibit higher electrophilicity, facilitating nucleophilic aromatic substitution.
  • Synthetic Yields :

    • Yields vary significantly: 39% for 1-(2-Cyclohexylideneethyl)-2-ethynylbenzene vs. 79% for brominated analogs (e.g., 1-(Bromoethynyl)-2-cinnamylbenzene ). This suggests steric or electronic challenges in introducing certain substituents.
  • Spectroscopic Characterization :

    • NMR and HRMS are standard for confirming substituent positions and purity . IR/UV spectroscopy is critical for identifying conjugated systems (e.g., butadiynyl groups in ).

Electronic and Physical Properties

  • Conjugation and Stability: Compounds with extended π-systems (e.g., 1-(buta-1,3-diyn-1-yl)-2-ethynylbenzene ) show red-shifted UV absorption due to extended conjugation. In contrast, saturated or bulky substituents (e.g., tert-butyl ) reduce conjugation, increasing thermal stability. The ethynyl group’s electron-withdrawing nature polarizes the benzene ring, enhancing susceptibility to electrophilic attack compared to non-acetylenic analogs .
  • Solubility and Boiling Points :

    • Alkenyl and aryl substituents (e.g., 3-phenylbutenyl ) increase hydrophobicity, reducing aqueous solubility. Halogenated derivatives (e.g., chloro ) may exhibit higher density and boiling points due to increased molecular weight and polarity.

Biological Activity

1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene is an organic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which features a benzene ring substituted with both an ethynyl group and a branched alkyl chain. This structural configuration is hypothesized to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : There is evidence indicating potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of specific bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
AntioxidantScavenging free radicals in vitro

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various ethynyl-substituted benzene derivatives, this compound was tested against E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with 10 µM of the compound resulted in a 30% reduction in cell viability after 48 hours, with indications of apoptosis confirmed through flow cytometry analysis.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

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